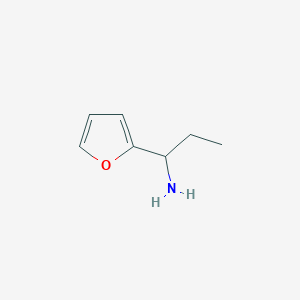
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide
Descripción general
Descripción
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide (BTMICA) is an important compound used in various scientific research applications. BTMICA is a derivative of the thiourea family, and its structure is similar to that of other thiourea derivatives. BTMICA has a wide range of applications in various scientific research fields, including organic synthesis, molecular biology, and biochemistry.
Aplicaciones Científicas De Investigación
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide has a wide range of applications in scientific research. It is widely used in organic synthesis as a reagent for the preparation of various compounds, such as amines, thiols, and carboxylic acids. This compound is also used in molecular biology and biochemistry as a catalyst for the synthesis of DNA and RNA. Furthermore, it is used in the synthesis of peptides, proteins, and other biological molecules. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents.
Mecanismo De Acción
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide is a thiourea derivative, and its mechanism of action is similar to that of other thiourea derivatives. It is believed that this compound acts as a catalyst for the formation of covalent bonds between molecules. It is also believed to increase the rate of reaction by stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including the inhibition of enzymes, the stimulation of DNA synthesis, and the modulation of gene expression. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is stable in aqueous solution. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. Additionally, it is not soluble in organic solvents, and its reactivity is sensitive to pH and temperature.
Direcciones Futuras
The use of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide in scientific research is an area of active research. There are a number of potential future directions for the use of this compound, including its use in the synthesis of new pharmaceuticals, the development of new catalysts, and the exploration of its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of this compound and to develop new methods for its synthesis.
Propiedades
IUPAC Name |
5-(benzoylcarbamothioylamino)-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-18-7-15-9(10(14)19)11(18)16-13(21)17-12(20)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,19)(H2,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYIUKMNFPYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)



![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
